molecular formula C10H11ClN2O3 B3003107 ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate CAS No. 2174007-62-4

ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate

Cat. No.: B3003107
CAS No.: 2174007-62-4
M. Wt: 242.66
InChI Key: YOGMQWIYXFJGAU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate is a heterocyclic compound that features a pyrano-pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a pyridazine derivative with an ethyl ester in the presence of a chlorinating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce ketones or aldehydes .

Scientific Research Applications

Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano-pyridazine derivatives such as:

  • 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
  • Ethyl 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-4-carboxylate

Uniqueness

Ethyl 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine-4-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

ethyl 3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-2-16-10(14)8-6-5-15-4-3-7(6)12-13-9(8)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGMQWIYXFJGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC2=C1COCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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